molecular formula C16H17N7 B2595029 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine CAS No. 2379995-61-4

6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B2595029
CAS No.: 2379995-61-4
M. Wt: 307.361
InChI Key: DLAPOMWKJKQXTF-UHFFFAOYSA-N
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Description

6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine core substituted with a cyclobutyl group and a triazole-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) (CuAAC) under mild conditions.

    Pyrimidine Core Construction: The pyrimidine core is usually constructed through a series of condensation reactions involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides.

    Final Coupling: The triazole-pyridine moiety is then coupled with the pyrimidine core through a nucleophilic substitution reaction, often facilitated by a base such as potassium carbonate (K₂CO₃).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst concentrations are adjusted to maximize efficiency.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Automation and Scaling: Automated reactors and continuous flow systems may be used to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl group, leading to the formation of cyclobutanone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the triazole moiety, potentially yielding dihydropyrimidine or dihydrotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are often employed to facilitate nucleophilic substitution.

Major Products

    Oxidation Products: Cyclobutanone derivatives.

    Reduction Products: Dihydropyrimidine and dihydrotriazole derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound is of particular interest in medicinal chemistry for its potential therapeutic applications. It may exhibit activity against certain diseases, including cancer and infectious diseases, due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, the compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    6-cyclobutyl-N-{[1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.

    6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-5-yl]methyl}pyrimidin-4-amine: Similar structure but with a triazol-5-yl group instead of triazol-4-yl.

Uniqueness

The uniqueness of 6-cyclobutyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}pyrimidin-4-amine lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

6-cyclobutyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7/c1-2-12(3-1)15-8-16(20-11-19-15)18-9-13-10-23(22-21-13)14-4-6-17-7-5-14/h4-8,10-12H,1-3,9H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAPOMWKJKQXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)NCC3=CN(N=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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